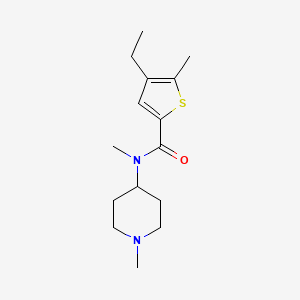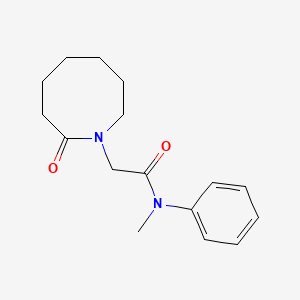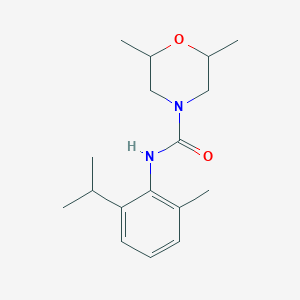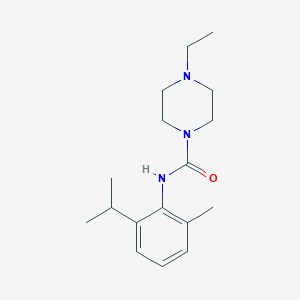
1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one, commonly known as 3'-fluorophenmetrazine (3-FPM), is a synthetic stimulant drug that belongs to the phenylmorpholine class of compounds. It was first synthesized in the 1960s and has gained popularity as a research chemical in recent years due to its potential use in scientific research.
作用機序
The exact mechanism of action of 1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one is not fully understood, but it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, attention, and motivation.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase alertness, focus, and energy levels. It has also been reported to improve cognitive performance and enhance mood. However, prolonged use of this compound can lead to negative effects such as anxiety, insomnia, and addiction.
実験室実験の利点と制限
One advantage of using 1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one in scientific research is its potency and selectivity for dopamine and norepinephrine receptors. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and cognition. However, the potential for addiction and negative side effects must be taken into account when using this compound in research.
将来の方向性
There are several potential future directions for research on 1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one. One area of interest is its potential as a treatment for ADHD and other cognitive disorders. Another area of research could focus on the development of safer and more selective analogues of this compound. Additionally, further studies could investigate the long-term effects of this compound use and its potential for addiction.
合成法
The synthesis of 1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one involves the reaction of 3-thiophen-2-yl-1H-pyrrole-2,5-dione and 1-bromo-3-fluoropropane in the presence of a base such as potassium carbonate. The resulting product is then purified using various methods such as recrystallization or chromatography.
科学的研究の応用
1-(2-Thiophen-3-ylpyrrolidin-1-yl)propan-1-one has been studied for its potential use in the treatment of various medical conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. It has also been investigated for its potential as a cognitive enhancer and for its effects on mood and motivation.
特性
IUPAC Name |
1-(2-thiophen-3-ylpyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-2-11(13)12-6-3-4-10(12)9-5-7-14-8-9/h5,7-8,10H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOGSXSEOKVNTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC1C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512755.png)
![[2-(Dimethylamino)pyridin-4-yl]-(2-ethylpiperidin-1-yl)methanone](/img/structure/B7512760.png)
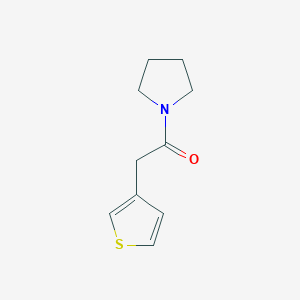

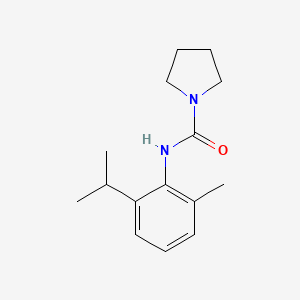
![N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512783.png)



